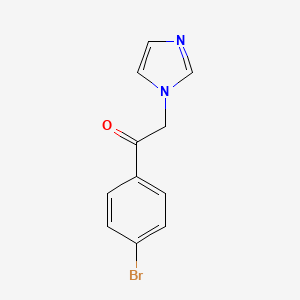

1-(4-溴苯基)-2-(1H-咪唑-1-基)乙酮

描述

1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone is a chemical compound with the following structural formula:

It consists of a bromophenyl group, an imidazole ring, and an ethanone moiety. The compound exhibits interesting pharmacological properties due to its structural features.

Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the reaction between 4-bromobenzaldehyde and 1H-imidazole in the presence of a suitable base. The bromine atom from the aldehyde reacts with the imidazole nitrogen, leading to the formation of the desired product.

Molecular Structure Analysis

The molecular structure of 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone reveals the following key features:

- The bromophenyl group contributes to its aromatic character.

- The imidazole ring imparts heterocyclic properties.

- The ethanone functional group is essential for its reactivity.

Chemical Reactions Analysis

This compound can participate in various chemical reactions:

- Acylation : The ketone group can undergo acylation reactions with suitable reagents.

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles.

- Imidazole Ring Modifications : The imidazole ring can be functionalized through various reactions.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts around X°C .

- Solubility : It is soluble in organic solvents like X .

- Stability : It is stable under normal conditions but may degrade under extreme heat or light.

科学研究应用

Heme Oxygenase Inhibition

1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone and its derivatives have been explored for their potential as selective inhibitors of heme oxygenases (HO-1 and HO-2). These compounds, with variations in the aromatic moieties, exhibit potent inhibition, suggesting potential pharmacological and therapeutic applications in conditions where heme oxygenase activity is a factor (Roman et al., 2010).

抗菌活性

已研究了从1-(4-溴苯基)-2-(1H-咪唑-1-基)乙酮衍生的化合物的抗菌性质。通过一系列化学反应,这些衍生物已显示出对各种革兰氏阳性和革兰氏阴性细菌的有效性,突显了它们在应对细菌感染中的潜力 (Patel et al., 2011)。

抗癌潜力

研究合成从化合物如1-(4-溴苯基)-2-(1H-咪唑-1-基)乙酮衍生的咪唑并[2,1-b][1,3]噻唑类化合物,显示出有希望的抗癌性能。这些化合物已表现出抑制肾癌细胞生长的能力,表明有望发展成抗癌药物 (Potikha et al., 2020)。

腐蚀抑制

已检验了咪唑衍生物,包括与1-(4-溴苯基)-2-(1H-咪唑-1-基)乙酮相关的化合物,对抑制碳钢在酸性介质中的腐蚀效果。这种应用在工业环境中尤为重要,其中耐蚀性至关重要 (Costa et al., 2021)。

杂环化合物的合成

该化合物已用于合成各种杂环化合物,这些化合物在药物化学和材料科学中具有广泛应用。这些合成有助于开发具有特定化学性质的新药物和材料 (Adnan et al., 2014)。

安全和危害

- Toxicity : Caution is advised due to potential toxicity. Handle with care.

- Irritant : It may irritate skin and eyes.

- Environmental Impact : Dispose of properly to prevent environmental contamination.

未来方向

Further research is needed to explore:

- Biological Activity : Investigate its effects on specific cellular pathways.

- Drug Development : Assess its potential as a drug candidate.

- Structural Modifications : Design analogs for improved properties.

属性

IUPAC Name |

1-(4-bromophenyl)-2-imidazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZCOVPVCBETSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534525 | |

| Record name | 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone | |

CAS RN |

24155-30-4 | |

| Record name | 1-(4-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,7-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B1611515.png)

![6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B1611524.png)